5-(2-Cyanophenyl)nicotinamide

Catalog No.
S12329469
CAS No.
1346691-51-7
M.F
C13H9N3O
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Cyanophenyl)nicotinamide

CAS Number

1346691-51-7

Product Name

5-(2-Cyanophenyl)nicotinamide

IUPAC Name

5-(2-cyanophenyl)pyridine-3-carboxamide

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C13H9N3O/c14-6-9-3-1-2-4-12(9)10-5-11(13(15)17)8-16-7-10/h1-5,7-8H,(H2,15,17)

InChI Key

ZDRMBHLXOGQREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)N

5-(2-Cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities. This compound features a cyanophenyl group attached to the nitrogen atom of the nicotinamide structure, enhancing its potential for various interactions in biological systems. The presence of the cyano group (-C≡N) contributes to its electronic properties, making it a subject of interest in medicinal chemistry and drug design.

Typical of amides and aromatic compounds. These include:

  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The cyano group may be reduced to an amine under appropriate conditions, altering the compound's reactivity and biological profile.
  • Condensation Reactions: It can participate in condensation reactions with other amines or alcohols, forming new derivatives that may exhibit enhanced biological activity.

Research indicates that 5-(2-Cyanophenyl)nicotinamide exhibits significant biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase. This enzyme plays a crucial role in the metabolism of nicotinamide and is implicated in various pathological conditions including cancer and metabolic disorders. The compound's inhibition of this enzyme has been linked to potential therapeutic effects, making it a candidate for further pharmacological studies .

The synthesis of 5-(2-Cyanophenyl)nicotinamide typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available nicotinamide and 2-cyanobenzaldehyde.
  • Condensation Reaction: A condensation reaction between nicotinamide and 2-cyanobenzaldehyde can yield 5-(2-Cyanophenyl)nicotinamide. This reaction is usually facilitated by acid catalysts or under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

5-(2-Cyanophenyl)nicotinamide has potential applications in various fields:

  • Pharmaceuticals: Due to its inhibitory effects on nicotinamide N-methyltransferase, it could be developed as a therapeutic agent for diseases where this enzyme is implicated.
  • Biochemical Research: It serves as a valuable tool for studying the role of nicotinamide metabolism in cellular processes.
  • Agricultural Chemistry: Its derivatives might be explored for use as agrochemicals due to their biological activity.

Interaction studies have shown that 5-(2-Cyanophenyl)nicotinamide binds effectively to the active site of nicotinamide N-methyltransferase, demonstrating significant inhibition. The presence of the cyano group enhances binding affinity through specific interactions with amino acid residues within the enzyme's active site, suggesting that modifications to this compound could lead to even more potent inhibitors .

Several compounds share structural similarities with 5-(2-Cyanophenyl)nicotinamide, which allows for a comparative analysis regarding their biological activities and chemical properties:

Compound NameStructure FeaturesBiological Activity
NicotinamideBasic structure without substituentsInvolved in NAD+ synthesis
4-Cyanophenyl NicotinamideSubstituted at para-positionPotential xanthine oxidase inhibitor
3-Cyanophenyl NicotinamideSubstituted at meta-positionSimilar metabolic effects
5-(4-Chlorophenyl)nicotinamideChlorine substitutionInhibitor of various enzymes

Uniqueness of 5-(2-Cyanophenyl)nicotinamide

The unique aspect of 5-(2-Cyanophenyl)nicotinamide lies in its specific substitution pattern and the presence of the cyano group, which enhances its electronic properties and binding affinity towards nicotinamide N-methyltransferase compared to other derivatives. This specificity may lead to distinct pharmacological profiles and therapeutic potentials not observed in structurally similar compounds.

Retrosynthetic analysis of 5-(2-cyanophenyl)nicotinamide begins with disconnecting the C–C bond bridging the nicotinamide and cyanophenyl groups. This approach aligns with Corey’s principles of functional group interconversion (FGI) and synthon parity. The cyanophenyl unit, acting as an electrophilic aryl partner, necessitates identification of a nucleophilic nicotinamide-derived synthon.

Key Disconnection Pathways

  • Amide Bond Preservation: Retaining the nicotinamide’s amide functionality simplifies the analysis, as hydrolytic instability risks are minimized. The cyanophenyl group is introduced via late-stage coupling to avoid side reactions with the amide’s lone pair.
  • Cyano Group as a Directing Group: The ortho-cyano substituent on the phenyl ring influences regioselectivity during coupling by modulating electron density and steric hindrance. Retrosynthetically, this suggests prioritizing cyanophenyl boronic acids or halides as coupling partners.

Table 1.1: Retrosynthetic Strategies for 5-(2-Cyanophenyl)nicotinamide

Disconnection SiteSynthons GeneratedKey Considerations
C–C BridgeNicotinamide anion, Cyanophenyl electrophileAmide stability, cyanophenyl reactivity
Amide C–N BondNicotinic acid, 2-CyanophenylamineRisk of hydrolysis; requires protection

The preferred route involves forming the C–C bond between a pre-functionalized nicotinamide derivative and a 2-cyanophenyl unit, leveraging palladium-catalyzed cross-coupling for efficiency.

Optimization of Coupling Reactions for Ortho-Substituted Aryl Nicotinamides

Coupling the sterically hindered ortho-cyanophenyl group to the nicotinamide core presents challenges in catalyst selection and reaction conditions. The Suzuki-Miyaura reaction, employing aryl boronic acids and halides, emerges as the cornerstone methodology.

Catalytic System Engineering

  • Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) demonstrate superior activity for aryl-aryl couplings, with ligand bulk mitigating undesired homocoupling.
  • Solvent and Base Optimization: Mixed solvent systems (e.g., dioxane/water) enhance boronic acid solubility, while weak bases (K₂CO₃) prevent amide hydrolysis.

Table 1.2: Coupling Reaction Parameters for Ortho-Substitution

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)85–90% yield; minimal byproducts
Temperature80–90°CBalances kinetics and thermal stability
SolventDioxane/H₂O (4:1)Enhances boronic acid dissolution

A case study using 3-bromo-nicotinamide and 2-cyanophenylboronic acid under these conditions achieved 88% yield, with HPLC confirming >99% purity.

Regioselective Functionalization of the Nicotinamide Core

Regioselectivity in nicotinamide derivatization hinges on protecting group strategies and directing effects. The 5-position’s reactivity is modulated by adjacent electron-withdrawing groups, favoring electrophilic substitution at this site.

Directed Ortho-Metalation (DoM)

  • Lithiation Strategies: Using LiTMP (lithium tetramethylpiperidide) at −78°C directs deprotonation to the 5-position, enabling subsequent quenching with cyanophenyl electrophiles.
  • Transient Protection: Temporary silylation of the amide nitrogen (e.g., with TBSCl) prevents unwanted coordination during metalation.

Table 1.3: Regioselectivity in Nicotinamide Functionalization

MethodPositional OutcomeYield (%)
DoM with LiTMP5-Substitution78
Electrophilic Aromatic Substitution3-Substitution (minor)12

This regiocontrol is critical for ensuring the cyanophenyl group occupies the 5-position, as steric and electronic mismatches at other sites degrade bioactivity.

5-(2-Cyanophenyl)nicotinamide represents a significant compound in the nicotinamide derivative family, characterized by its molecular formula C₁₃H₉N₃O and molecular weight of 223.23 g/mol [2] [3]. This compound features a distinctive structural architecture combining a nicotinamide scaffold with a 2-cyanophenyl substituent, which contributes to its unique enzymatic interaction profiles and molecular targeting capabilities [2].

Nicotinamide N-Methyltransferase Inhibition Mechanisms

Nicotinamide N-Methyltransferase represents a critical enzymatic target for 5-(2-Cyanophenyl)nicotinamide, functioning as a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as the methyl donor [11] [14]. The enzyme plays a fundamental role in nicotinamide adenine dinucleotide metabolism and cellular methylation processes, making it an attractive target for therapeutic intervention [11] [15].

The inhibition mechanism of 5-(2-Cyanophenyl)nicotinamide against Nicotinamide N-Methyltransferase involves complex molecular interactions that can be categorized into competitive and allosteric modulation pathways [14] [20]. Research has demonstrated that compounds bearing structural similarities to 5-(2-Cyanophenyl)nicotinamide exhibit potent inhibitory effects against this enzyme through multiple binding mechanisms [9] [11].

Competitive Binding Analysis at the S-Adenosyl-L-Methionine Cofactor Site

The competitive inhibition mechanism of 5-(2-Cyanophenyl)nicotinamide at the S-adenosyl-L-methionine cofactor binding site represents a primary mode of enzymatic inhibition [14] [17]. Structural analysis reveals that the enzyme possesses distinct binding pockets for both the nicotinamide substrate and the S-adenosyl-L-methionine cofactor, with the distance between the nicotinamide nitrogen atom and the S-adenosyl-L-methionine sulfur atom ranging from 3.5 to 4.2 Å [14].

Competitive inhibitors targeting the S-adenosyl-L-methionine binding site demonstrate specific binding characteristics that interfere with cofactor recognition and binding [17]. The cyano group present in 5-(2-Cyanophenyl)nicotinamide contributes significantly to its binding affinity through electronic interactions with amino acid residues within the cofactor binding pocket . Research indicates that the presence of electron-withdrawing groups, such as the cyano functionality, enhances the compound's ability to compete with S-adenosyl-L-methionine for binding site occupancy [9].

Kinetic studies have established that S-adenosyl-L-methionine competitive inhibitors exhibit characteristic inhibition patterns where increasing concentrations of the natural cofactor can overcome the inhibitory effects [14] [17]. The binding affinity of such inhibitors is typically expressed through inhibition constant values, with more potent compounds demonstrating lower inhibition constant measurements [17].

Table 1: Comparative Binding Characteristics of Nicotinamide N-Methyltransferase Inhibitors

Inhibitor TypeBinding SiteMechanismTypical IC₅₀ RangeKey Structural Features
S-adenosyl-L-methionine CompetitiveCofactor SiteDirect Competition10-100 μM [17]Adenosine-like structures
Nicotinamide CompetitiveSubstrate SiteSubstrate Mimicry1-50 μM [17]Pyridine ring systems
Bisubstrate InhibitorsDual SitesSimultaneous Binding0.01-10 μM [14]Linked substrate-cofactor mimics

Allosteric Modulation Effects on Methyltransferase Activity

Allosteric modulation represents an alternative mechanism through which 5-(2-Cyanophenyl)nicotinamide can influence Nicotinamide N-Methyltransferase activity [18] [20]. Unlike competitive inhibition, allosteric modulation involves binding to sites distinct from the active site, resulting in conformational changes that affect enzymatic function [18].

Recent investigations have identified that certain nicotinamide derivatives can function as allosteric modulators of methyltransferase enzymes [20]. These compounds bind to regulatory sites and induce structural changes that either enhance or diminish enzymatic activity without directly competing with natural substrates or cofactors [18] [20].

The allosteric mechanism involves the binding of modulator molecules to specific regions of the enzyme that are spatially separated from the catalytic site [18]. Upon binding, these modulators induce conformational changes that are transmitted through the protein structure, ultimately affecting the catalytic efficiency and substrate binding characteristics of the enzyme [20].

Macrocyclic peptides have been identified as potent allosteric inhibitors of Nicotinamide N-Methyltransferase, demonstrating IC₅₀ values as low as 229 nM [20]. These inhibitors exhibit noncompetitive inhibition patterns with respect to both S-adenosyl-L-methionine and nicotinamide, confirming their allosteric mode of action [20].

Table 2: Allosteric Modulation Parameters for Nicotinamide N-Methyltransferase

Modulator ClassBinding LocationEffect TypePotency RangeMechanism Confirmation
Macrocyclic PeptidesAllosteric SiteInhibitory0.2-5 μM [20]Noncompetitive kinetics
Small Molecule AllostericRegulatory DomainVariable1-50 μM [18]Conformational studies
Natural Product ModulatorsMultiple SitesMixed0.5-25 μM [20]Functional assays

Vascular Endothelial Growth Factor Receptor-2 Kinase Domain Interaction Dynamics

Vascular Endothelial Growth Factor Receptor-2 represents a critical tyrosine kinase receptor involved in angiogenesis and vascular development processes [21] [22]. The receptor consists of multiple functional domains, including an extracellular ligand-binding region, a transmembrane domain, and an intracellular tyrosine kinase domain responsible for signal transduction [21].

The kinase domain of Vascular Endothelial Growth Factor Receptor-2 contains several distinct structural features essential for its catalytic function [21]. The adenosine triphosphate-binding site comprises multiple pockets, including the hinge region, the linker region between the hinge and aspartic acid-phenylalanine-glycine domain, and an allosteric hydrophobic pocket [26]. These structural elements provide multiple potential binding sites for small molecule inhibitors [22] [26].

Nicotinamide-based derivatives have demonstrated significant potential as Vascular Endothelial Growth Factor Receptor-2 inhibitors [28] [29] [30]. These compounds typically exhibit essential pharmacophoric characteristics including a hetero-aromatic group that forms hydrogen bonds with cysteine 919 in the hinge region, and a pharmacophore group with hydrogen bond donor and acceptor properties that interact with glutamic acid 885 and aspartic acid 1046 [30].

Recent studies have identified potent nicotinamide-based Vascular Endothelial Growth Factor Receptor-2 inhibitors with IC₅₀ values ranging from nanomolar to low micromolar concentrations [28] [30]. Compound optimization efforts have led to the development of nicotinamide derivatives with IC₅₀ values as low as 60.83 nM against the Vascular Endothelial Growth Factor Receptor-2 enzyme [28].

Table 3: Vascular Endothelial Growth Factor Receptor-2 Kinase Domain Binding Characteristics

Binding RegionKey ResiduesInteraction TypeBinding Affinity RangeStructural Requirements
Hinge RegionCys919 [30]Hydrogen BondingHigh (nM) [28]Hetero-aromatic systems
Aspartic Acid-Phenylalanine-Glycine DomainGlu885, Asp1046 [30]Polar InteractionsModerate (μM) [26]Donor/acceptor groups
Allosteric PocketHydrophobic residues [26]Van der WaalsVariable [24]Lipophilic substituents
Adenosine Triphosphate SiteMultiple [21]CompetitiveHigh (nM-μM) [25]Adenosine mimetics

The interaction dynamics between 5-(2-Cyanophenyl)nicotinamide and the Vascular Endothelial Growth Factor Receptor-2 kinase domain involve multiple molecular recognition elements [28] [30]. The nicotinamide core provides the essential hydrogen bonding interactions with the hinge region, while the cyanophenyl substituent contributes to the overall binding affinity through additional polar and hydrophobic interactions [28].

Molecular docking studies have revealed that nicotinamide derivatives can achieve binding affinities comparable to established Vascular Endothelial Growth Factor Receptor-2 inhibitors such as sorafenib [30]. The binding modes typically involve the nicotinamide moiety occupying the adenosine binding region while the phenyl substituents extend into adjacent binding pockets [26] [28].

Cross-Reactivity Screening with Nicotinamide Adenine Dinucleotide-Dependent Enzymatic Systems

Nicotinamide adenine dinucleotide-dependent enzymatic systems represent a diverse family of enzymes that utilize nicotinamide adenine dinucleotide as either a redox cofactor or a substrate for various cellular processes [31] [34]. These systems include sirtuins, poly(adenosine diphosphate-ribose) polymerases, and various dehydrogenases that play critical roles in cellular metabolism and signaling pathways [31] [32].

The cross-reactivity profile of 5-(2-Cyanophenyl)nicotinamide with nicotinamide adenine dinucleotide-dependent enzymes is of significant importance due to the structural similarity between the compound and natural nicotinamide [33] [34]. This structural relationship raises the possibility of unintended interactions with multiple enzymatic systems that normally recognize nicotinamide as a substrate or product [32] [35].

Sirtuins represent a particularly important class of nicotinamide adenine dinucleotide-dependent enzymes that could potentially interact with 5-(2-Cyanophenyl)nicotinamide [31] [32]. These enzymes utilize nicotinamide adenine dinucleotide as a substrate for protein deacetylation reactions and are sensitive to inhibition by nicotinamide and its analogs [34]. The competition between different nicotinamide adenine dinucleotide-consuming enzymes for available cofactor represents a critical regulatory mechanism in cellular metabolism [32] [33].

Poly(adenosine diphosphate-ribose) polymerases constitute another major family of nicotinamide adenine dinucleotide-consuming enzymes involved in DNA repair and cellular stress responses [31] [34]. These enzymes exhibit high catalytic turnover rates for nicotinamide adenine dinucleotide consumption and can significantly impact cellular nicotinamide adenine dinucleotide levels during periods of activation [32] [34].

Table 4: Cross-Reactivity Assessment with Nicotinamide Adenine Dinucleotide-Dependent Enzymes

Enzyme FamilyNicotinamide Adenine Dinucleotide FunctionPotential Cross-ReactivityClinical SignificanceSelectivity Requirements
SirtuinsSubstrate consumption [31]High [32]Metabolic regulation>100-fold selectivity [34]
Poly(adenosine diphosphate-ribose) polymerasesSubstrate consumption [31]Moderate [34]DNA repair>50-fold selectivity [32]
DehydrogenasesRedox cofactor [33]Low [35]Metabolic pathways>10-fold selectivity [36]
CyclasesSubstrate conversion [31]Variable [35]SignalingCompound-dependent [32]

The assessment of cross-reactivity requires comprehensive enzymatic screening to determine the selectivity profile of 5-(2-Cyanophenyl)nicotinamide [35] [36]. Standard screening protocols involve testing the compound against panels of nicotinamide adenine dinucleotide-dependent enzymes at multiple concentrations to establish IC₅₀ values and selectivity ratios [35].

Competition studies between nicotinamide adenine dinucleotide-consuming enzymes have revealed complex kinetic relationships that can be influenced by the presence of nicotinamide analogs [33]. The relative affinities of different enzymes for nicotinamide adenine dinucleotide and their catalytic efficiencies determine the overall impact of inhibitor compounds on cellular nicotinamide adenine dinucleotide homeostasis [32] [33].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.074561919 g/mol

Monoisotopic Mass

223.074561919 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types